molecular formula C20H18ClN3O4S B2961711 2-((4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 899966-27-9

2-((4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2961711
CAS No.: 899966-27-9
M. Wt: 431.89
InChI Key: DSMBBDKLWYWIJK-UHFFFAOYSA-N
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Description

2-((4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O4S and its molecular weight is 431.89. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Insights
The study of crystal structures of related C,N-disubstituted acetamides has provided insights into molecular interactions and bonding. Such research has implications for understanding the molecular basis of substance properties and potential applications in designing new compounds with desired characteristics. The crystal structure analysis of acetamides, including those with chlorophenyl groups, reveals complex hydrogen bonding and arene interactions, which are crucial for their physical properties and could inform the development of similar compounds in drug design and material science (Narayana et al., 2016).

Antimicrobial Potential
Research on derivatives of acetamide, specifically those incorporating antipyrine moieties, suggests potential antimicrobial applications. The synthesis of new heterocyclic compounds based on acetamide pyrazolone has shown promising biological activity against various microorganisms. This line of research opens pathways for developing novel antimicrobial agents that could be more effective or have fewer side effects than current options (Aly et al., 2011).

Nonlinear Optical Properties
Investigations into the nonlinear optical properties of crystalline acetamides structures have highlighted their potential for photonic device applications. Understanding the linear and nonlinear optical behavior of such compounds can lead to advancements in optical switches, modulators, and energy applications. This research area is crucial for the development of new materials that can enhance the performance and efficiency of optical and photonic devices (Castro et al., 2017).

Antibacterial Activity and QSAR Studies
Synthesis and QSAR (Quantitative Structure-Activity Relationship) studies of acetamide derivatives have shown that certain compounds exhibit moderate to good antibacterial activity against both gram-positive and gram-negative bacteria. This suggests the potential of such compounds in developing new antibacterial drugs. QSAR studies help in understanding the relationship between chemical structure and biological activity, which is essential for designing more effective and targeted antibacterial agents (Desai et al., 2008).

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-27-16-9-14(10-17(11-16)28-2)23-18(25)12-29-19-20(26)24(8-7-22-19)15-5-3-13(21)4-6-15/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMBBDKLWYWIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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